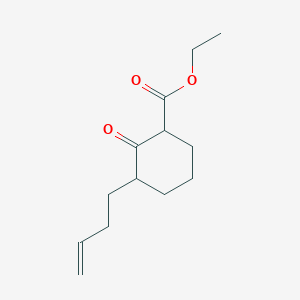
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, an ester functional group, and an alkene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a cyclohexanone derivative with an appropriate alkyl halide, followed by esterification with ethanol under acidic conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the alkylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The alkene side chain can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), osmium tetroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The ester and carbonyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Ethyl 3-(but-3-en-1-yl)-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexane-1-carboxylate: Lacks the alkene side chain, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.
Cyclohexanone derivatives: Compounds with similar cyclohexane ring structures but different functional groups, affecting their chemical behavior and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127230-66-4 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 3-but-3-enyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-3-5-7-10-8-6-9-11(12(10)14)13(15)16-4-2/h3,10-11H,1,4-9H2,2H3 |
InChI Key |
NBWDGGPAJJEMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCC(C1=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















